THP-1 Cell Line: A Comprehensive Technical Guide for Researchers
THP-1 Cell Line: A Comprehensive Technical Guide for Researchers
The THP-1 cell line, a cornerstone of in vitro immunological research, serves as a robust and versatile model for studying human monocytes and macrophages. Derived from the peripheral blood of a 1-year-old male with acute monocytic leukemia in 1980, this immortalized cell line has become indispensable for investigating a spectrum of biological processes, from macrophage differentiation and polarization to innate immunity and drug development.[1][2][3][4] This guide provides an in-depth overview of the THP-1 cell line, including its origin, characteristics, detailed experimental protocols, and key signaling pathways.
Origin and General Characteristics
The THP-1 cell line was established from a patient with acute monocytic leukemia (M5 subtype).[1] These cells are non-adherent, growing in suspension with a round, large, and singular morphology.[1][5] Genomically, the THP-1 cell line is near-diploid.[1] A key feature of THP-1 cells is their ability to differentiate into macrophage-like cells upon stimulation with phorbol 12-myristate 13-acetate (PMA).[1][2] This characteristic makes them an excellent model for studying monocyte-to-macrophage differentiation. Furthermore, these differentiated macrophages can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, providing a platform to investigate the diverse functional states of macrophages.[1][6][7]
Quantitative Data Summary
| Characteristic | Value | References |
| Doubling Time | Approximately 19 to 50 hours | [1][5][8][9] |
| Cell Size | Mean diameter exceeding 21 µm | [1] |
| Ploidy | Near-diploid (n=46) | [1] |
| Seeding Density | 1.0 x 10^5 to 1.5 x 10^6 viable cells/mL | [1] |
| Biosafety Level | BSL-1 | [1][5] |
Experimental Protocols
Cell Culture
Materials:
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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L-glutamine
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Sodium pyruvate
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Penicillin-Streptomycin (optional)
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THP-1 cells (cryopreserved)
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75 cm² cell culture flasks
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15 mL conical tubes
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Water bath (37°C)
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Centrifuge
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Incubator (37°C, 5% CO₂)
Protocol for Thawing and Culturing THP-1 Cells:
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Preparation: Pre-warm the complete growth medium (RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1 mM sodium pyruvate) to 37°C.[1][5]
-
Thawing: Quickly thaw the cryovial of THP-1 cells in a 37°C water bath until a small ice crystal remains.[10][11] To minimize contamination risk, avoid submerging the cap and O-ring.
-
Initial Culture: Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at approximately 150-400 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[10][11]
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Resuspension and Seeding: Gently discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Seed the cells in a 75 cm² culture flask at a density of 2 x 10^5 to 4 x 10^5 viable cells/mL.
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Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[1]
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Maintenance: Maintain the cell density between 1 x 10^5 and 1.5 x 10^6 viable cells/mL.[1] Subculture the cells every 2-3 days by adding fresh medium to dilute the culture to the recommended seeding density. A complete medium change by centrifugation should be performed at least once a week.[12]
Differentiation of THP-1 Cells into Macrophages
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
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Interferon-gamma (IFN-γ)
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Interleukin-4 (IL-4)
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Interleukin-13 (IL-13)
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Complete RPMI-1640 medium
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6-well plates
Protocol for Differentiation and Polarization:
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Seeding for Differentiation: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 6-well plate with 2 mL of cell suspension per well.[13]
-
M0 Macrophage Differentiation: To differentiate into resting (M0) macrophages, add PMA to the culture medium to a final concentration of 100 ng/mL.[2][13] Incubate for 48 hours. Successful differentiation is indicated by the cells becoming adherent and exhibiting a larger, more irregular morphology.[13]
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M1 Macrophage Polarization: After the 48-hour PMA treatment, remove the PMA-containing medium. To polarize towards the M1 phenotype, add fresh complete medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.[13] Incubate for an additional 48 hours.
-
M2 Macrophage Polarization: Following the 48-hour PMA treatment, remove the PMA-containing medium. To induce M2 polarization, add fresh complete medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.[13] Incubate for a further 48 hours.
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Post-Polarization: After the polarization period, the cells can be washed and used for downstream applications. For some experiments, a resting period in serum-free medium for 24-72 hours may be necessary.[2][13]
Visualization of Key Processes
THP-1 Differentiation and Polarization Workflow
Caption: Workflow for THP-1 monocyte differentiation and polarization.
Simplified PMA-Induced Signaling Pathway
Caption: Simplified signaling cascade for PMA-induced THP-1 differentiation.
Surface Marker Expression
The differentiation of THP-1 monocytes into macrophages is accompanied by significant changes in the expression of cell surface markers. These markers are crucial for identifying the differentiation state and polarization phenotype of the cells.
Surface Marker Expression on THP-1 Monocytes and Macrophages
| Marker | THP-1 Monocytes | Differentiated Macrophages (M0) | References |
| CD11b | Negative | Positive | [14][15] |
| CD11c | Negative | Positive | [14][15] |
| CD14 | Low/Negative | Positive | [1][14][15] |
| CD36 | Negative | Positive | [14] |
| CD68 | - | Positive | [13] |
| CD80 | Negative | Increased with M1 polarization | [13][14] |
| CD86 | Negative | Positive | [13][14] |
| CD163 | Negative | Positive (M2 marker) | [13][14] |
| CD206 | - | Positive (M2 marker) | [13] |
| HLA-DR | Positive | Negative (restored with M1 polarization) | [14][15] |
Note: "-" indicates data not explicitly found in the provided search results.
Applications in Research
The THP-1 cell line is a valuable tool in a wide array of research fields:
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Immunology and Inflammation: Studying the mechanisms of monocyte and macrophage function, including phagocytosis, cytokine production, and inflammatory signaling pathways.[1][12]
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Cancer Research: Investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment and evaluating potential anti-cancer therapies.[1][12]
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Drug Development: Screening and developing new drugs, as well as studying drug transport mechanisms.[12]
-
Infectious Disease: Modeling host-pathogen interactions and the immune response to various pathogens.
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Co-culture Systems: THP-1 cells can be co-cultured with other cell types, such as intestinal or cancer cells, to create more physiologically relevant in vitro models.[16]
References
- 1. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 2. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 5. THP-1 cell line - Wikipedia [en.wikipedia.org]
- 6. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THP-1 Cells [cytion.com]
- 9. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | THP-1 [webshop.dsmz.de]
- 10. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 11. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 12. THP-1 Cell Line - Creative Biogene [creative-biogene.com]
- 13. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 14. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage-like THP-1 Cells Derived from High-Density Cell Culture Are Resistant to TRAIL-Induced Cell Death via Down-Regulation of Death-Receptors DR4 and DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
